An In-Depth Technical Guide to 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogues and the broader class of pyrazole derivatives to offer valuable insights for researchers. We will delve into its chemical structure, predicted properties, plausible synthetic routes, and potential biological significance, grounding our discussion in established chemical principles and citing relevant literature.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a feature that imparts unique electronic and steric properties amenable to fine-tuning through substitution.[2] This structural versatility has led to the development of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][3] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug design.
The subject of this guide, 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, incorporates two key substituents: an N-methyl group and a C5-cyclopropylmethyl group. The N-methylation of the pyrazole ring can significantly influence its biological activity and pharmacokinetic properties by altering its hydrogen bonding capacity and metabolic stability. Similarly, the cyclopropylmethyl moiety is a valuable substituent in drug design, often introduced to enhance potency, improve metabolic stability, and reduce off-target effects.
This guide will provide a detailed exploration of the chemical identity, predicted physicochemical properties, a proposed synthetic pathway, and a discussion of the potential applications of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole, drawing on the wealth of knowledge surrounding its constituent chemical motifs.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is paramount for research and development. Below are the key identifiers for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.
| Identifier | Value |
| IUPAC Name | 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| CAS Number | Not available |
| SMILES | CN1N=CC=C1CC2CC2 |
| InChI Key | InChIKey=STJGYRNNFVLOBF-UHFFFAOYSA-N |
Structural Diagram:
Caption: Chemical structure of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| XlogP | 0.8 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene[5] |
| Hydrogen Bond Donors | 0 | ChemScene[5] |
| Hydrogen Bond Acceptors | 2 | ChemScene[5] |
| Rotatable Bonds | 2 | ChemScene[5] |
| Monoisotopic Mass | 136.100049 g/mol | PubChem[4] |
Predicted Spectroscopic Features:
A detailed spectroscopic analysis is essential for the structural confirmation of a synthesized compound. While experimental spectra for the target molecule are unavailable, we can predict the expected signals based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments.
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Pyrazole Ring Protons: Two doublets in the aromatic region, one for the proton at the C3 position and one for the proton at the C4 position.
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N-Methyl Protons: A singlet at approximately 3.5-4.0 ppm.
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Cyclopropylmethyl Protons: A complex multiplet for the methine proton of the cyclopropyl group, and two multiplets for the methylene protons adjacent to the pyrazole ring and the cyclopropyl ring.
-
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¹³C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Pyrazole Ring Carbons: Three signals in the aromatic region for C3, C4, and C5.
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N-Methyl Carbon: A signal in the aliphatic region.
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Cyclopropylmethyl Carbons: Signals for the methylene carbon and the two carbons of the cyclopropyl ring.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 136.10.
Proposed Synthesis Pathway
The synthesis of 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole can be approached through established methods for pyrazole synthesis, primarily the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A plausible and efficient synthetic route is outlined below.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for the target molecule.
Proposed Synthetic Protocol:
This protocol is based on the well-established Knorr pyrazole synthesis and related methodologies.
Step 1: Synthesis of the 1,3-Dicarbonyl Equivalent (Not explicitly required for this route)
A more direct approach involves the reaction of a suitable unsaturated ketone with methylhydrazine.
Step 2: Cyclocondensation Reaction
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Reaction Setup: To a solution of 1-cyclopropyl-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.
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Reaction Conditions: The reaction mixture is then heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the target molecule.
Potential Biological Activity and Applications
While no specific biological data for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole has been found in the literature, the well-documented activities of related pyrazole derivatives allow for informed speculation on its potential therapeutic applications.
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Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2]
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Anticancer Activity: The pyrazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.[6]
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Antimicrobial and Antiviral Activity: Pyrazole-containing compounds have shown promise as antimicrobial and antiviral agents.[1]
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Cannabinoid Receptor Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists, with potential applications in treating obesity and metabolic syndrome.[7]
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Insecticidal and Pesticidal Activity: Certain pyrazole derivatives have been developed as insecticides and pesticides.[8][9]
The presence of the cyclopropylmethyl group may enhance the potency and metabolic stability of the molecule, making it an interesting candidate for screening in various biological assays.
Safety and Handling
Specific safety data for 5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The safety information for structurally related compounds can provide some guidance. For instance, some pyrazole derivatives are classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-(Cyclopropylmethyl)-1-methyl-1H-pyrazole is a structurally interesting molecule that, based on the known pharmacology of its core motifs, holds potential for further investigation in drug discovery and development. While experimental data for this specific compound is currently limited, this guide provides a solid foundation for researchers by outlining its chemical identity, predicted properties, a viable synthetic strategy, and potential areas of biological application. The synthesis and subsequent biological evaluation of this compound could unveil novel therapeutic agents. As with any novel chemical entity, all handling and experimental work should be conducted with appropriate safety precautions.
References
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MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Accessed March 7, 2024. [Link]
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PubMed. "Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation." Accessed March 7, 2024. [Link]
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PubChemLite. "5-cyclopropyl-1-methyl-1h-pyrazole (C7H10N2)." Accessed March 7, 2024. [Link]
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The Royal Society of Chemistry. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions." Accessed March 7, 2024. [Link]
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Arabian Journal of Chemistry. "Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach." Accessed March 7, 2024. [Link]
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PubMed. "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." Accessed March 7, 2024. [Link]
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ResearchGate. "Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents." Accessed March 7, 2024. [Link]
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MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Accessed March 7, 2024. [Link]
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PMC. "Current status of pyrazole and its biological activities." Accessed March 7, 2024. [Link]
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PMC. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Accessed March 7, 2024. [Link]
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Semantic Scholar. "SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung." Accessed March 7, 2024. [Link]
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RJPBCS. "Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives." Accessed March 7, 2024. [Link]
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CSIR-NIO. "Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts." Accessed March 7, 2024. [Link]
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